molecular formula C38H53N3O3SSi B13104548 Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol

Cat. No.: B13104548
M. Wt: 660.0 g/mol
InChI Key: YCSBPGRSBOHIGF-YTTGMZPUSA-N
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Description

(S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide is a complex organic compound that features a combination of various functional groups, including a sulfonamide, an imidazole ring, and a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Silylation: The hydroxyl group of the intermediate is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening methods to identify the best conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the silyl ether group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

Industry

    Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyldiphenylsilyl)oxy derivatives: Compounds with similar silyl ether groups.

    Imidazole derivatives: Compounds featuring the imidazole ring.

    Sulfonamides: Compounds with the sulfonamide functional group.

Uniqueness

The uniqueness of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C38H53N3O3SSi

Molecular Weight

660.0 g/mol

IUPAC Name

N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(1-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-32(23-31-24-41(10)26-39-31)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,32,40H,23,25H2,1-10H3/t32-/m0/s1

InChI Key

YCSBPGRSBOHIGF-YTTGMZPUSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C

Origin of Product

United States

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